

Validation of Agelasine as a potential drug lead for infectious diseases.

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Compound of Interest

Compound Name: Agelasine

Cat. No.: B10753911

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Agelasine: A Promising Marine-Derived Drug Lead for Infectious Diseases

A Comparative Guide to Its Preclinical Validation

Researchers in the field of infectious diseases are in a constant search for novel antimicrobial agents to combat the growing threat of drug resistance. Marine natural products have emerged as a promising reservoir of unique chemical scaffolds with potent biological activities. Among these, **Agelasine**, a diterpenoid alkaloid isolated from marine sponges of the Agelas genus, has garnered significant attention for its broad-spectrum antimicrobial and cytotoxic properties. This guide provides a comprehensive comparison of **Agelasine**'s performance against various infectious agents, supported by available experimental data, and details the methodologies for its validation.

Antimicrobial Activity Profile

Agelasine and its synthetic analogs have demonstrated significant inhibitory activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis, fungi, and protozoa.

Antibacterial Activity

Studies have shown that **Agelasine** derivatives exhibit potent activity against clinically relevant bacteria. For instance, (+)-**Agelasine** D has been reported to have a broad spectrum of

antibacterial activity. A comparative summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains is presented below.

Bacterial Strain	Agelasine Analog	MIC (µg/mL)	Reference Drug	MIC (µg/mL)
Staphylococcus aureus	(+)-Agelasine D	4	Vancomycin	1
Streptococcus pyogenes	(+)-Agelasine D	2	Penicillin	<0.125
Escherichia coli	(+)-Agelasine D	32	Ciprofloxacin	<0.015
Pseudomonas aeruginosa	(+)-Agelasine D	64	Ciprofloxacin	0.25
Mycobacterium tuberculosis H37Rv	Agelasine F	3.1	Isoniazid	0.05

Table 1: Comparative Antibacterial Activity of **Agelasine** Analogs. This table summarizes the Minimum Inhibitory Concentration (MIC) values of **Agelasine** analogs against various pathogenic bacteria compared to standard antibiotics.

Antifungal and Antiprotozoal Activity

Beyond its antibacterial properties, **Agelasine** has also shown promise in combating fungal and protozoal infections.

Pathogen	Agelasine Analog	IC50 (μM)	Reference Drug	IC50 (μM)
Candida albicans	Agelasine B	8.5	Amphotericin B	0.25
Plasmodium falciparum	Agelasine D	0.63	Chloroquine	0.02
Leishmania infantum	Agelasine D	<0.5	Miltefosine	2.5
Trypanosoma cruzi	Agelasine D	<1	Benznidazole	1-5

Table 2: Antifungal and Antiprotozoal Activity of **Agelasine** Analogs. This table presents the 50% inhibitory concentration (IC50) values of **Agelasine** analogs against clinically significant fungi and protozoa in comparison to standard therapeutic agents.

Cytotoxicity Profile

A critical aspect of drug development is assessing the candidate's toxicity towards host cells. **Agelasine** and its derivatives have been evaluated for their cytotoxic effects on various cell lines.

Cell Line	Agelasine Analog	IC50 (μM)
Human breast cancer (MCF-7)	Agelasine B	2.99
Human prostate cancer (PC-3)	Agelasine B	6.86
Human fibroblasts (normal)	Agelasine B	32.91
Mouse lymphoma (L5178Y)	(-)-Agelasine D	4.03

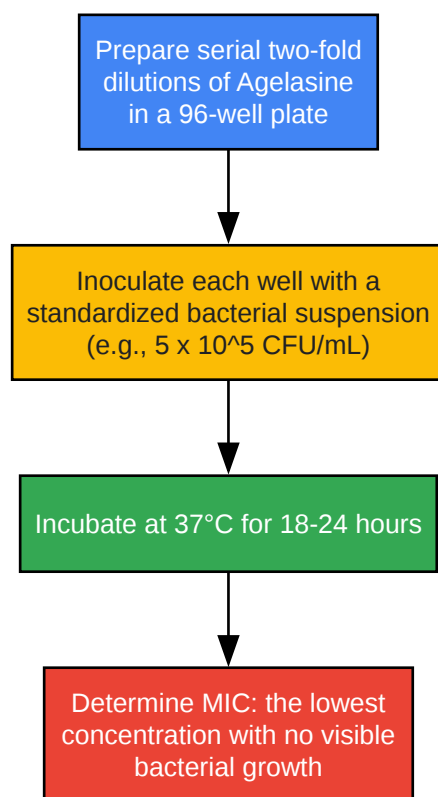
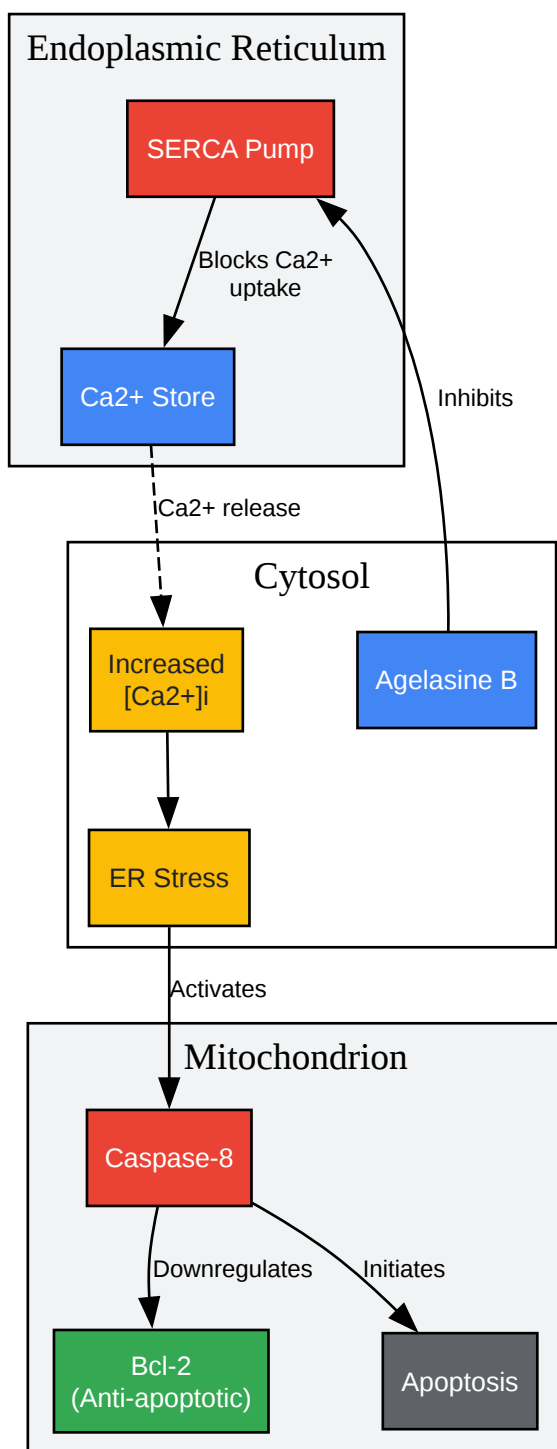
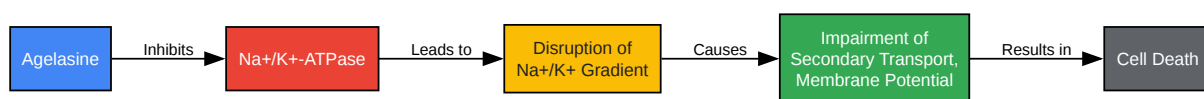
Table 3: Cytotoxicity of **Agelasine** Analogs. This table shows the 50% inhibitory concentration (IC50) values of **Agelasine** analogs against various cancer and normal cell lines, indicating a degree of selective toxicity towards cancer cells for **Agelasine** B.

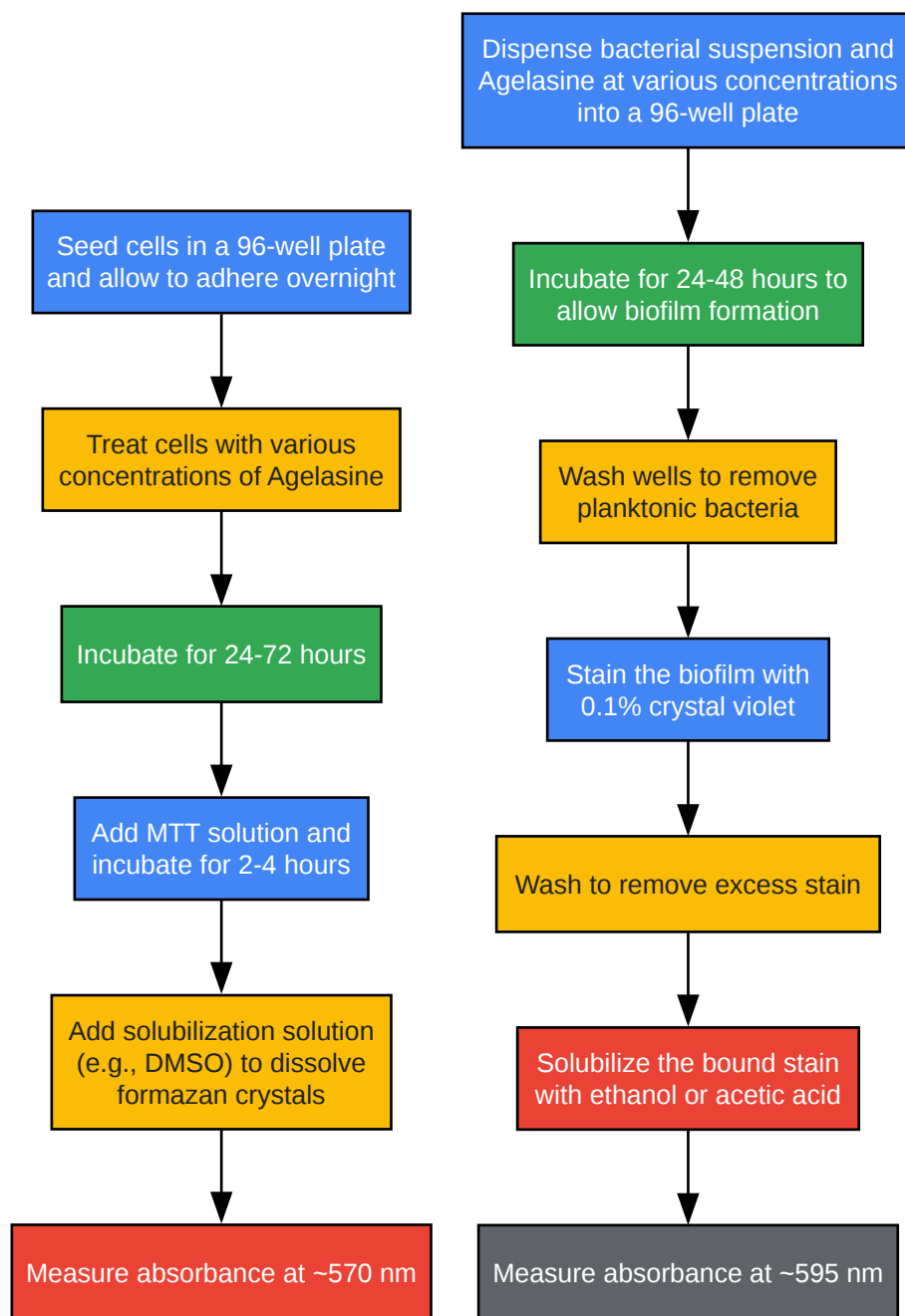
Mechanism of Action

The antimicrobial and cytotoxic effects of **Agelasine** are attributed to multiple mechanisms of action, primarily involving the disruption of cellular ion homeostasis.

Inhibition of Na⁺/K⁺-ATPase

Several **Agelasine** compounds have been shown to be potent inhibitors of the Na⁺/K⁺-ATPase pump, an essential enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. This inhibition disrupts crucial cellular processes that rely on these gradients.





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